N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide
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Overview
Description
“N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is a compound that features a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This ring is saturated and non-planar, allowing for increased three-dimensional coverage . The compound also features methoxy groups and a benzamide moiety.Chemical Reactions Analysis
The pyrrolidine ring in the compound can undergo various chemical reactions. It can be synthesized from different cyclic or acyclic precursors, or it can be functionalized if it is a preformed ring . The different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .Scientific Research Applications
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core component of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists due to its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound could serve as a lead structure for developing new therapeutic agents, with potential modifications enhancing its biological activity and selectivity.
Antioxidant Properties
Compounds containing the pyrrolidine ring have been studied for their antioxidant capabilities. The structure of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide suggests potential antioxidant activity, which could be validated through assays like the phosphomolybdenum test . This application is significant in researching diseases where oxidative stress plays a role.
Antimicrobial Activity
The antimicrobial properties of pyrrolidine derivatives make them candidates for developing new antibacterial and antifungal agents. Studies have shown that similar compounds exhibit significant antimicrobial activities, suggesting that N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide could also be effective in this field .
Molecular Modeling and Docking Studies
Molecular docking studies are essential for understanding how a compound interacts with biological targets. N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide could be used in computational studies to predict its binding affinity and mode of action towards various enzymes or receptors .
Pharmacokinetics and ADME/Tox
The pyrrolidine ring influences the physicochemical parameters of a molecule, affecting its absorption, distribution, metabolism, excretion (ADME), and toxicity profile. Research into the ADME/Tox properties of N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide could provide insights into its potential as a drug candidate .
Stereochemistry and Enantioselectivity
Due to the stereogenicity of the pyrrolidine ring, N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has multiple stereoisomers. Studying these isomers’ biological profiles can reveal the impact of stereochemistry on drug efficacy and safety .
Future Directions
The future directions for “N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide” could involve further exploration of its biological activity and potential applications in the treatment of human diseases . Additionally, the synthesis strategies for compounds with a pyrrolidine ring could be further optimized to improve the efficiency and selectivity of the reactions .
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine ring structure have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, may influence the compound’s interaction with its targets .
Biochemical Pathways
Compounds with a similar pyrrolidine ring structure have been reported to influence various biological activities, which could suggest a broad range of potential biochemical pathways that might be affected .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules like this one is a common strategy used to modify physicochemical parameters and obtain the best adme/tox results for drug candidates .
Result of Action
Compounds with a similar pyrrolidine ring structure have been reported to exhibit various biological activities, suggesting that this compound could potentially have a wide range of effects at the molecular and cellular levels .
properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-16-10-9-14(12-15(16)20-11-5-8-17(20)21)19-18(22)13-6-3-2-4-7-13/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWSIDWHNYWHLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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